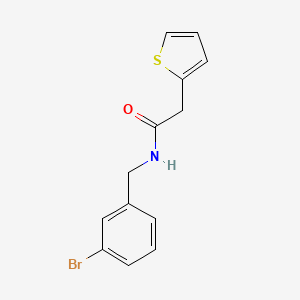

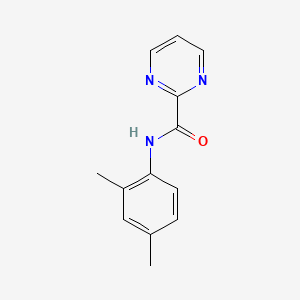

![molecular formula C18H15Cl2N5O2S B5544104 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of chemicals that have drawn interest for their diverse biological activities and potential applications in various fields of science and technology. The core structure of this compound, a 1,3,4-thiadiazole ring, is known for its prominence in research due to its pharmacological significance and role in material science.

Synthesis Analysis

The synthesis of compounds related to the specified chemical involves several key steps, including the condensation of certain precursors like acetic acid hydrazides with hydrazine hydrate and the subsequent cyclization to form the 1,3,4-thiadiazole ring. These synthesis pathways are crucial for creating the backbone of the compound and for further functionalization with various substituents to enhance its properties (Salgın-Gökşen et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds incorporating the 1,3,4-thiadiazole ring has been elucidated using various analytical techniques, including X-ray crystallography. These studies reveal the stability of the thiadiazole ring and its interactions with other functional groups, contributing to the compound's overall molecular architecture (Dani et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving the 1,3,4-thiadiazole ring often lead to the formation of diverse derivatives with significant biological activities. The reactivity of the thiadiazole ring allows for various chemical modifications, enabling the synthesis of a wide range of compounds with potential therapeutic and technological applications (Sah et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for specific applications, including its formulation into drugs or its use in material science (Al-muaikel & El‐Emary, 2003).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including their reactivity, stability, and interactions with biological targets, are central to their utility in medicinal chemistry and other fields. Studies focusing on the reactivity of these compounds provide insights into their mechanism of action and potential as therapeutic agents (Yu et al., 2014).

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Compounds derived from 1,3,4-thiadiazole, similar to the one , have been synthesized and evaluated for their antimicrobial properties. For instance, Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Antitumor and Anticancer Applications

Another significant application area is the antitumor and anticancer potential of 1,3,4-thiadiazole derivatives. Sancak, Ünver, and Er (2007) reported the synthesis of 2-Acylamino, 2-Aroylamino, and Ethoxycarbonyl Imino-1,3,4-thiadiazoles, some of which exhibited in vitro antitumor activity. This highlights the potential of such compounds in the development of new therapeutic agents (Sancak, Ünver, & Er, 2007).

Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity, further underlining the relevance of this chemical framework in the development of anticancer agents. Their work involved assessing cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma and breast adenocarcinoma cell lines, with some compounds showing potent cytotoxic activity (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Antihypertensive Applications

Additionally, compounds related to 1,3,4-thiadiazole have been explored for their potential as antihypertensive agents. Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) synthesized thiosemicarbazides, triazoles, and Schiff bases, some of which exhibited good antihypertensive α-blocking activity with low toxicity. This suggests the utility of such compounds in the development of new antihypertensive medications (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N5O2S/c19-13-6-5-12(14(20)7-13)10-27-15-4-2-1-3-11(15)9-22-23-16(26)8-17-24-25-18(21)28-17/h1-7,9H,8,10H2,(H2,21,25)(H,23,26)/b22-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXXFKYUEHIFGL-LSFURLLWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CC2=NN=C(S2)N)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NN=C(S2)N)OCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)

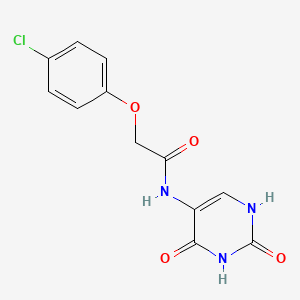

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)

![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)

![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)

![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)

![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)

![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)